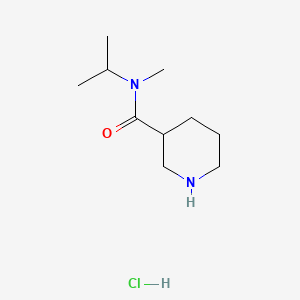
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride is a synthetic organic compound with the molecular formula C10H20N2O·HCl It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride typically involves the following steps:
Formation of Piperidine Derivative: The starting material, piperidine, undergoes N-alkylation with isopropyl bromide in the presence of a base such as potassium carbonate to form N-(propan-2-yl)piperidine.
Amidation Reaction: The N-(propan-2-yl)piperidine is then reacted with methyl chloroformate to introduce the carboxamide group, resulting in N-methyl-N-(propan-2-yl)piperidine-3-carboxamide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl or isopropyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-methyl-N-(propan-2-yl)piperidine-3-carboxamide N-oxide.
Reduction: N-methyl-N-(propan-2-yl)piperidine-3-carboxamide amine.
Substitution: Various N-alkyl or N-aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.
Industrial Chemistry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, depending on the receptor type and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide: The base form without the hydrochloride salt.
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide N-oxide: An oxidized derivative.
N-methyl-N-(propan-2-yl)piperidine-3-carboxamide amine: A reduced derivative.
Uniqueness
N-methyl-N-(propan-2-yl)piperidine-3-carboxamidehydrochloride is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its base form or other derivatives.
Propiedades
Fórmula molecular |
C10H21ClN2O |
|---|---|
Peso molecular |
220.74 g/mol |
Nombre IUPAC |
N-methyl-N-propan-2-ylpiperidine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C10H20N2O.ClH/c1-8(2)12(3)10(13)9-5-4-6-11-7-9;/h8-9,11H,4-7H2,1-3H3;1H |
Clave InChI |
SFIZASJDEZUXEL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C)C(=O)C1CCCNC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


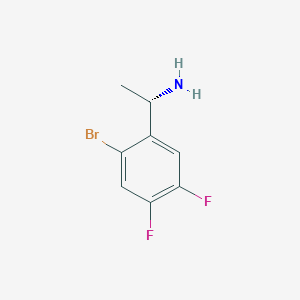
![3-(Benzo[b]thiophen-2-yl)isoxazol-5-amine](/img/structure/B13541189.png)
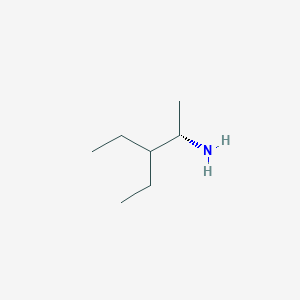



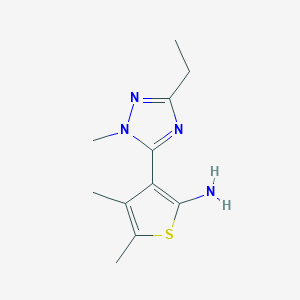
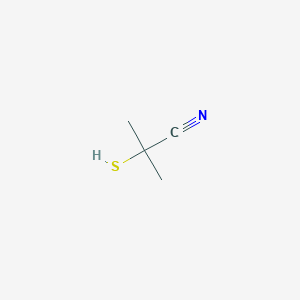
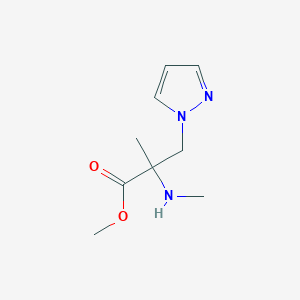
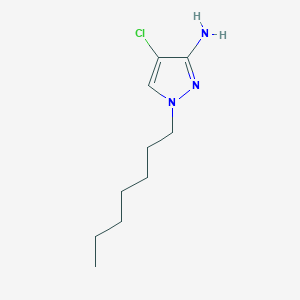


![3-[(Oxolan-3-yl)methyl]pyrrolidine](/img/structure/B13541246.png)
![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
